Mexiletine hydrochloride

Overview

Description

Mexiletine hydrochloride is a medication primarily used to treat abnormal heart rhythms, chronic pain, and certain types of muscle stiffness. It is an orally active antiarrhythmic agent that belongs to the Class IB group of anti-arrhythmic medications. This compound works as a non-selective voltage-gated sodium channel blocker, which helps in stabilizing the cardiac membrane and reducing abnormal electrical activity in the heart .

Mechanism of Action

Target of Action

Mexiletine hydrochloride primarily targets the sodium channels in the heart . These channels play a crucial role in the initiation and conduction of electrical impulses, which are essential for the regular rhythm of the heart .

Mode of Action

This compound, like lidocaine, inhibits the inward sodium current required for the initiation and conduction of impulses . This inhibition reduces the rate of rise of the action potential, Phase 0 . It achieves this reduced sodium current by inhibiting sodium channels .

Biochemical Pathways

This compound affects the cardiac conduction system by altering the sodium ion channels’ activity . It shortens the action potential duration, reduces refractoriness, and decreases Vmax in partially depolarized cells with fast response action potentials . This results in a decrease in the effective refractory period (ERP) in Purkinje fibers in the heart . The decrease in ERP is of lesser magnitude than the decrease in action potential duration (APD), which results in an increase in the ERP/APD ratio .

Pharmacokinetics

This compound is well absorbed and has a distribution volume of 5 to 7 L/kg . It is metabolized in the liver via CYP2D6 to inactive metabolites, with a low first-pass effect . About 10% of the drug is excreted unchanged in the urine . The onset of action is between 30 to 120 minutes, and the time to peak serum concentration is 2 to 3 hours . The elimination half-life is approximately 10 to 12 hours .

Result of Action

The primary molecular effect of this compound is the inhibition of sodium channels, which leads to a decrease in the rate of rise of the action potential . This results in a decrease in the effective refractory period (ERP) in Purkinje fibers in the heart . The cellular effect is the alteration of the cardiac conduction system, which can help manage conditions like ventricular arrhythmias .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs that are metabolized by CYP1A2 can affect the metabolism and efficacy of mexiletine . Additionally, the drug’s action can be influenced by the patient’s physiological state, such as heart rate . At slower heart rates, mexiletine has little or no effect, while at faster heart rates, its effects are more pronounced .

Biochemical Analysis

Biochemical Properties

Mexiletine hydrochloride interacts with sodium channels in the body . It inhibits the inward sodium current required for the initiation and conduction of impulses, thus reducing the rate of rise of the action potential . This interaction with sodium channels is a key aspect of its role in biochemical reactions.

Cellular Effects

This compound has significant effects on various types of cells, particularly cardiac cells . It shortens the action potential duration, reduces refractoriness, and decreases Vmax in partially depolarized cells with fast response action potentials . These effects influence cell function, including impacts on cell signaling pathways and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with sodium channels . It inhibits the inward sodium current, reducing the rate of rise of the action potential . This inhibition of sodium channels is how this compound exerts its effects at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time . For example, chronic administration of this compound has been shown to increase sodium current in non-diseased human induced pluripotent stem cell-derived cardiomyocytes .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . For example, in animal studies, mexiletine has been shown to be effective in the suppression of induced ventricular arrhythmias .

Metabolic Pathways

This compound is mainly metabolized in the liver, with the primary pathway being CYP2D6 metabolism, although it is also a substrate for CYP1A2 . This involvement in metabolic pathways can affect metabolic flux or metabolite levels.

Transport and Distribution

This compound is transported and distributed within cells and tissues . Its interaction with sodium channels influences its localization and accumulation within cells .

Subcellular Localization

The subcellular localization of this compound is related to its interaction with sodium channels . These channels are located in the cell membrane, and this compound’s binding to these channels influences its activity and function at the subcellular level .

Preparation Methods

Mexiletine hydrochloride can be synthesized through various methods. One common synthetic route involves the reaction of 1-(2,6-dimethylphenoxy)-2-propanol with ammonia to form mexiletine, which is then converted to its hydrochloride salt. The reaction conditions typically involve the use of solvents like toluene and reagents such as methylsulfonyl chloride and triethylamine . Industrial production methods often involve the preparation of slow-release formulations, which include mixing, pelletizing, and encapsulating the active component with slow-releasing materials .

Chemical Reactions Analysis

Mexiletine hydrochloride undergoes several types of chemical reactions, including:

Oxidation: Mexiletine can be oxidized to form various metabolites.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: Mexiletine can undergo nucleophilic substitution reactions, particularly with halogenated compounds. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Scientific Research Applications

Mexiletine hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Mexiletine hydrochloride is structurally similar to lidocaine, another Class IB antiarrhythmic agent. this compound is orally active, whereas lidocaine is typically administered intravenously. Other similar compounds include amiodarone and propranolol, which belong to different classes of antiarrhythmic agents. Amiodarone is a Class III antiarrhythmic agent, while propranolol is a non-cardioselective beta-blocker. This compound is unique in its fast onset and offset kinetics, making it particularly effective at higher heart rates .

Properties

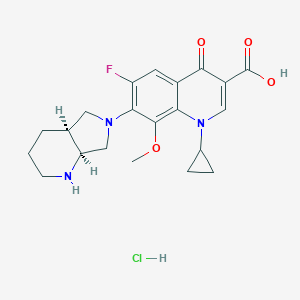

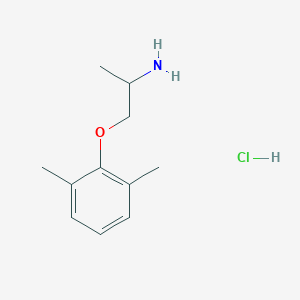

IUPAC Name |

1-(2,6-dimethylphenoxy)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO.ClH/c1-8-5-4-6-9(2)11(8)13-7-10(3)12;/h4-6,10H,7,12H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFEIBWMZVIVJLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCC(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31828-71-4 (Parent) | |

| Record name | Mexiletine hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005370014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2045783 | |

| Record name | 1-Methyl-2-(2,6-xylyloxy)ethylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>32.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26732616 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5370-01-4 | |

| Record name | Mexiletine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5370-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mexiletine hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005370014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mexiletine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758639 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-2-(2,6-xylyloxy)ethylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MEXILETINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/606D60IS38 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.